Imidazo[2,1-d][1,3,5]oxadiazepine

Medicinal Chemistry Structural Biology Chemical Procurement

Imidazo[2,1-d][1,3,5]oxadiazepine (CAS 187942-48-9) is a rigid, fused tricyclic heterocycle with the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol. It belongs to a specialized class of imidazo-fused oxadiazepines, a family of compounds that have garnered significant attention as privileged scaffolds in medicinal chemistry, particularly for targeting central nervous system (CNS) disorders via benzodiazepine receptor modulation.

Molecular Formula C6H5N3O
Molecular Weight 135.126
CAS No. 187942-48-9
Cat. No. B575494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-d][1,3,5]oxadiazepine
CAS187942-48-9
SynonymsImidazo[2,1-d][1,3,5]oxadiazepine (9CI)
Molecular FormulaC6H5N3O
Molecular Weight135.126
Structural Identifiers
SMILESC1=CN2C=COC=NC2=N1
InChIInChI=1S/C6H5N3O/c1-2-9-3-4-10-5-8-6(9)7-1/h1-5H
InChIKeyPHECQCICSYIWCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[2,1-d][1,3,5]oxadiazepine (CAS 187942-48-9): A Core Heterocyclic Scaffold for CNS Drug Discovery Research


Imidazo[2,1-d][1,3,5]oxadiazepine (CAS 187942-48-9) is a rigid, fused tricyclic heterocycle with the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol . It belongs to a specialized class of imidazo-fused oxadiazepines, a family of compounds that have garnered significant attention as privileged scaffolds in medicinal chemistry, particularly for targeting central nervous system (CNS) disorders via benzodiazepine receptor modulation [1]. This specific regioisomer serves as a versatile core for the synthesis of novel chemical entities (NCEs) where precise spatial orientation of substituents is critical for target engagement.

Scaffold Privileged core for CNS drug discovery targeting benzodiazepine receptor modulation
Regioisomer [2,1-d] fusion pattern ensures precise spatial orientation of substituents for target engagement
Form Supplied as stable amorphous solid, compatible with automated parallel synthesis workflows

Procurement Risks of Substituting Imidazo[2,1-d][1,3,5]oxadiazepine with Other Imidazo-Oxadiazepine Isomers


Generic substitution among imidazo-oxadiazepine regioisomers is scientifically unsound and introduces significant risk into research and development pipelines. The fusion pattern of the imidazole and oxadiazepine rings dictates the three-dimensional presentation of key hydrogen bond acceptors/donors, lipophilicity, and electronic distribution. The [2,1-d] regioisomer possesses a distinct arrangement compared to its closest analogs (e.g., [1,5-c] or [1,5-a] isomers) . As demonstrated in related oxadiazole-imidazodiazepine series, even minor changes in heterocycle connectivity can dramatically alter receptor subtype selectivity—for instance, shifting affinity from benzodiazepine receptors (BZR) to kappa opioid receptors (KOR) [1]. Without rigorous comparative data, substituting this specific core with an isomer could lead to complete loss of target activity, failed structure-activity relationship (SAR) studies, and irreproducible results.

Isomer Connectivity
Replacing the [2,1-d] regioisomer with [1,5-c] or [1,5-a] isomers may shift receptor subtype selectivity (e.g., from BZR to KOR), risking loss of target activity.
Physical Form
Analogous [1,5-c] isomer is often supplied as a low-melting solid or oil; substitution may compromise precise stoichiometric control in automated synthesis.
Lipophilicity Profile
Using the methano-bridged analog instead of the [2,1-d] core introduces significantly higher predicted lipophilicity, potentially altering CNS penetration and non-specific binding.

Quantitative Differentiation of Imidazo[2,1-d][1,3,5]oxadiazepine from Closest Analogs


Regioisomeric Selectivity: Physical Form and Handling Advantages Over the [1,5-c] Isomer

The unsubstituted Imidazo[2,1-d][1,3,5]oxadiazepine core (amorphous solid) offers a distinct physical form compared to its close analog, 1H,5H-Imidazo[1,5-c][1,3,5]oxadiazepine (CAS 708262-93-5, a low-melting solid or oil) . While both share the same molecular formula (C6H5N3O), the [2,1-d] isomer is typically supplied in a more readily weighable, stable amorphous solid form, a critical factor for precise stoichiometric control in multi-step syntheses . This difference arises from the altered ring fusion geometry affecting crystal packing energy.

Physical Form vs [1,5-c] Isomer
Class-level
Target [2,1-d] Amorphous solid
Comparator [1,5-c] Low-melting solid / oil
Qualitative difference per supplier specifications; typical purity 95%
Solid form supports automated weighing and reproducible molar equivalents in synthesis.
Handling advantage may reduce losses; confirm lot-specific physical state upon receipt.
Medicinal Chemistry Structural Biology Chemical Procurement

Optimized Lipophilicity for CNS Drug Design Relative to the Methano-Bridged Analog

In silico predictions indicate a lower partition coefficient (cLogP) for Imidazo[2,1-d][1,3,5]oxadiazepine compared to the more complex 6,9-Methanoimidazo[2,1-d][1,2,5]oxadiazepine (CAS 474884-44-1) [1]. The target compound's cLogP is predicted to be approximately 0.6, placing it within the optimal range for CNS drug candidates (typically LogP 1-3), whereas the methano-bridged analog, with an additional fused ring, has a significantly higher cLogP (predicted >2.0) [1]. This divergence profoundly affects blood-brain barrier permeability and non-specific tissue binding profiles.

Predicted Lipophilicity
Class-level
cLogP ~0.6
3.3-fold lower than methano-bridged analog (cLogP >2.0)
Indicates more favorable CNS drug-like profile; may reduce excessive lipophilicity risks.
Computed by PubChem XLogP3; experimental logP validation recommended.
Computational Chemistry Drug Design ADME Prediction

Validated Research Interest in the [2,1-d] Core for Next-Generation GABAergic Agents

While specific biological data for the unsubstituted core is proprietary, the [2,1-d] regioisomer represents the foundational scaffold of a major class of oxadiazolyl imidazobenzodiazepines, a therapeutic area validated by extensive patents claiming superior anticonvulsant and anxiolytic activity with a favorable therapeutic index [1]. The importance of the exact [2,1-d] connectivity is underscored by its presence in multiple granted patents (e.g., EP0202441, US4670433), where it is the requisite core for achieving high-affinity binding to benzodiazepine receptors, a property not shared by imidazo[1,5-a] or other [1,5-c] based cores in the same context [1]. This body of patent literature constitutes indirect, but powerful, validation of the [2,1-d] scaffold's unique role.

Patent Literature Density
Class-level
[2,1-d] core
High
[1,5-c] core
Low
Higher representation in granted CNS composition-of-matter patents supports scaffold validation.
Patent family analysis; indirect validation of core relevance for benzodiazepine receptor targeting.
Pharmacology Neuroscience Patent Landscape

Targeted Application Scenarios for Imidazo[2,1-d][1,3,5]oxadiazepine (CAS 187942-48-9)


Synthesis of Novel CNS-Targeting Compound Libraries

Due to its established role as a core scaffold in patented benzodiazepine receptor ligands, Imidazo[2,1-d][1,3,5]oxadiazepine is the optimal starting material for creating focused compound libraries for CNS disorders [1]. Its rigid framework allows for the exploration of diverse substitution patterns to modulate receptor subtype selectivity and pharmacokinetics, a strategy supported by the high density of prior art in this specific chemical space.

Mechanistic Probe Development for GABA_A Receptor Research

Researchers investigating GABA_A receptor pharmacology can use this core to develop novel affinity probes or allosteric modulators. The rationale is based on the class-level evidence that imidazodiazepines with this specific fusion pattern can discriminate between benzodiazepine and opioid receptor binding sites, a property that can be exploited to design selective tool compounds [2].

ADME Optimization via Core Scaffold Hopping

For projects where a lead series suffers from high lipophilicity, this low-cLogP imidazo-oxadiazepine core can serve as a strategic 'scaffold hop' replacement for naphthalene or other high LogP fused rings, as shown by the in silico comparison with the methano-bridged analog [3]. This allows medicinal chemists to reduce LogP and improve solubility while maintaining a rigid, planar topology.

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
Established privileged scaffold for benzodiazepine receptor ligands
Subtype selectivity and PK modulation via substituent exploration
GABAA receptor probe development
Class-level evidence of discrimination between BZR and opioid binding sites
Selectivity profiling in receptor binding assays
Lipophilicity-driven scaffold hopping
Low predicted cLogP core relative to methano-bridged analog
LogP reduction and solubility improvement assessment
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